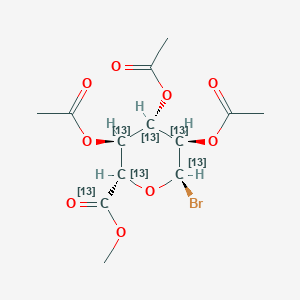

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate

Description

This compound is a stereochemically complex carbohydrate derivative with a bromine substituent at position 6 and three acetyloxy groups at positions 3, 4, and 3. Its molecular formula is C₁₃H₁₇BrO₉, with five ¹³C isotopic labels at positions 2, 3, 4, 5, and 6 of the oxane ring . The isotopic labeling distinguishes it from its non-isotopic analog (CAS 57820-69-6), making it valuable for tracer studies in metabolic or mechanistic research . The compound’s stereochemistry (2S,3S,4S,5R,6R) is critical to its reactivity and biological interactions, as minor stereochemical variations can drastically alter its properties .

Properties

Molecular Formula |

C13H17BrO9 |

|---|---|

Molecular Weight |

403.13 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate |

InChI |

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1 |

InChI Key |

GWTNLHGTLIBHHZ-JQNMFBIBSA-N |

Isomeric SMILES |

CC(=O)O[13C@H]1[13C@@H]([13C@H](O[13C@@H]([13C@@H]1OC(=O)C)Br)[13C](=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate typically involves multiple steps:

Starting Materials: The synthesis begins with a suitable sugar derivative, which is then subjected to bromination to introduce the bromo group.

Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups.

Reduction: Reduction reactions might target the bromo group, converting it to a different functional group.

Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, the compound might be used to study enzyme interactions, particularly those involving acetylation and bromination.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate would depend on its specific application. For example, in a biological context, it might interact with enzymes through its acetoxy or bromo groups, affecting enzyme activity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

- Reactivity : Bromine’s larger atomic radius compared to chlorine enhances leaving-group ability, making the target compound more reactive in substitution reactions .

- Applications : The chloro analog may serve as a less toxic alternative in pharmaceutical intermediates, while the bromo version is preferred in synthetic pathways requiring faster kinetics .

Isotopic vs. Non-Isotopic Versions

The non-isotopic analog (CAS 57820-69-6) shares identical stereochemistry and functional groups but lacks ¹³C labels.

Phosphorylated Derivatives

Methyl (2R,4R,5S,6R)-6-(Diphenoxyphosphoryloxymethyl)-4,5-Dihydroxy-2-Methoxyoxane-2-Carboxylate (CAS 91382-79-5) introduces a diphenoxyphosphate group, expanding its role in prodrug design or enzyme inhibition. Its molecular formula (C₂₄H₂₈O₁₂P) includes phosphorus, enabling interactions with kinases or phosphatases .

Analytical Techniques

- HPLC-LTQ-Orbitrap-MS/MS : Used to identify structurally similar compounds (e.g., acetylated sugars) in plant extracts, highlighting the utility of advanced MS techniques for stereochemical resolution .

- Stable Isotope Tracing : The ¹³C₅-labeled compound aids in tracking carbohydrate metabolism in vivo, leveraging isotopic enrichment for precise quantification .

Biological Activity

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of bromine and acetoxy groups suggests potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of similar compounds can exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Certain structural analogs have been tested for anticancer properties, showing inhibition of tumor growth in vitro.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity is primarily attributed to the compound's ability to interact with target proteins and enzymes. Key mechanisms include:

- Binding Affinity : The compound's structure allows it to bind effectively to specific receptors or enzymes.

- Modulation of Signaling Pathways : It has been observed to influence key signaling pathways involved in cell proliferation and apoptosis.

1. Antimicrobial Activity

A study conducted on similar acetylated sugar derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the interaction of the acetoxy groups with bacterial membranes.

2. Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

3. Enzyme Inhibition

Research indicates that the compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Pharmacokinetics

The pharmacokinetic profile suggests moderate absorption with peak plasma concentrations achieved within 1–2 hours post-administration in animal models.

Toxicology

Toxicological evaluations show a favorable safety profile at therapeutic doses. However, high doses resulted in cytotoxic effects in liver cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.